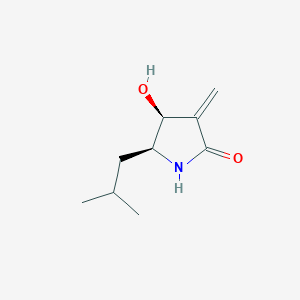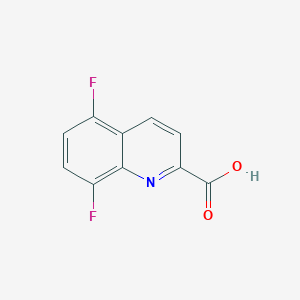
C20H15Cl2N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H15Cl2N3 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes two chlorine atoms, making it a subject of study in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C20H15Cl2N3 typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: These are used to form the core structure of the compound, often involving the formation of rings through intramolecular reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using reactors that can handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C20H15Cl2N3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
C20H15Cl2N3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which C20H15Cl2N3 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
C20H15Cl2N3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C20H15Cl2N3O2: Differing by the presence of additional oxygen atoms, which can alter its reactivity and applications.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H15Cl2N3 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H14ClN3.ClH/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16;/h1-13H,(H,22,23,24);1H |
InChI-Schlüssel |
MUJXOSWQNZLZGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B12619530.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)

![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)

![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)

![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
